4'-Epidoxorubicinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

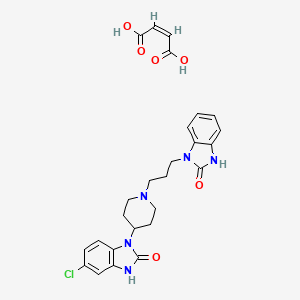

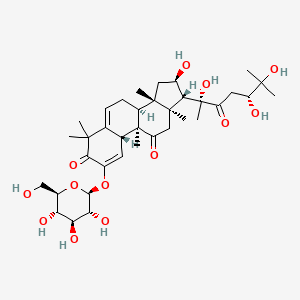

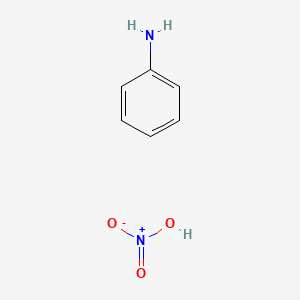

4'-epidoxorubicinium is an anthracycline cation resulting from the protonation of the amino group of 4'-epidoxorubicin. It derives from a doxorubicin. It is a conjugate base of a 4'-epidoxorubicin.

An anthracycline which is the 4'-epi-isomer of doxorubicin. The compound exerts its antitumor effects by interference with the synthesis and function of DNA.

Scientific Research Applications

Chromatographic Isolation and Pharmaceutical Applications

4'-Epidoxorubicinium, known as Epirubicin, is isolated from raw products through reversed-phase high-performance liquid chromatography (RP-HPLC), ensuring a purity greater than 99% for pharmaceutical use, particularly in cancer treatment. Techniques like adjusting the mobile phase composition, column temperature, and flow rate are used to enhance the separation factor between Epirubicin and its nearest neighbor components. This method provides a foundation for scaling up industrial preparative separation of Epirubicin, which is essential for its application in medical treatments (Qi & Huang, 2001).

Antitumor Activity in Experimental Models

4'-Epidoxorubicinium exhibits significant antitumor activity across a range of experimental tumor systems, including leukemias, melanoma, lung carcinoma, and various colon and mammary tumors. Studies have shown that 4'-Epidoxorubicinium, although similar to Doxorubicin, displays distinct biological activities, such as a broad spectrum of experimental tumor activity, less toxicity, and reduced cardiotoxicity. This indicates a higher therapeutic index, enabling the use of higher dosages with a greater margin of safety, justifying its wide clinical trials (Goldin, Venditti, & Geran, 2004).

DNA Interaction and Damage Induction

The interaction of 4'-Epidoxorubicinium with DNA is a crucial aspect of its antitumor activity. Studies involving covalently closed circular plasmid DNA have shown that both 4'-Epidoxorubicinium and its copper(II) complexes induce dose-dependent alterations in the DNA structure. This DNA-damaging activity is attributed to the direct interaction between the drug-DNA complexes, with 4'-Epidoxorubicinium complexes exhibiting a more potent effect compared to Doxorubicin complexes. These findings are vital for understanding the drug's mechanism of action at the molecular level and its potential applications in cancer therapy (Cova, Sassano, Monti, & Piccinini, 2005).

Production Enhancement through Genetic Engineering

Advancements in genetic engineering have enabled the increased production of 4'-Epidaunorubicin, a precursor for 4'-Epidoxorubicinium. Techniques such as homologous recombination for gene replacement and integration have resulted in mutant strains capable of producing enhanced levels of the precursor, subsequently increasing the production of 4'-Epidoxorubicinium. This has significant implications for the drug's availability and cost-effectiveness in the pharmaceutical market (Lei, 2010).

Stability in Solid State

Understanding the stability of 4'-Epidoxorubicinium under various conditions is crucial for its storage and pharmaceutical formulation. Research indicates that the stability of the drug is influenced by temperature and relative air humidity, with degradation occurring as a first-order reaction relative to substance concentration. These studies provide essential data for the optimal storage and handling of 4'-Epidoxorubicinium, ensuring its efficacy when used in therapeutic applications (Sobczak, Jelińska, Lesniewska, Firlej, & Oszczapowicz, 2011).

properties

Product Name |

4'-Epidoxorubicinium |

|---|---|

Molecular Formula |

C27H30NO11+ |

Molecular Weight |

544.5 g/mol |

IUPAC Name |

[(2S,3R,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]azanium |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/p+1/t10-,13-,15-,17-,22-,27-/m0/s1 |

InChI Key |

AOJJSUZBOXZQNB-VTZDEGQISA-O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O |

synonyms |

4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-But-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione](/img/structure/B1235602.png)

![(1R,9R)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1235603.png)

![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)

![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxohexahydropyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-5-[2-[2-[2-[2-[(E)-2-(2-methylcyclopropyl)vinyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1235619.png)

![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)